Dabequine

Description

Structure

3D Structure

Properties

CAS No. |

56548-50-6 |

|---|---|

Molecular Formula |

C19H23N3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine |

InChI |

InChI=1S/C19H23N3/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) |

InChI Key |

UWOLEGVHCLTYCB-UHFFFAOYSA-N |

SMILES |

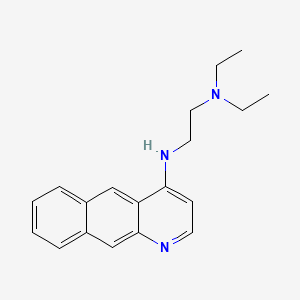

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |

Canonical SMILES |

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |

Synonyms |

dabequin dabequine G-800 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Bedaquiline: A Technical Guide to its Action Against Mycobacterial ATP Synthase

Introduction: A Paradigm Shift in Tuberculosis Therapy

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has posed a significant threat to global public health, necessitating the development of novel therapeutics with unique mechanisms of action.[1][2][3] Bedaquiline (trade name Sirturo), a member of the diarylquinoline class of antimycobacterial agents, represents a landmark achievement in this endeavor.[4] Approved by the FDA in 2012, it was the first new anti-TB drug with a novel mechanism of action to be approved in over 40 years.[5] This guide provides an in-depth technical exploration of the core mechanism of action of bedaquiline, intended for researchers, scientists, and drug development professionals. We will delve into its molecular target, the intricacies of its binding, the resultant physiological consequences for Mycobacterium tuberculosis, and the experimental methodologies used to elucidate these phenomena.

The Molecular Target: Hijacking the Mycobacterial Powerhouse

Bedaquiline's primary target is the F1Fo-ATP synthase, a crucial enzyme for cellular energy production in Mycobacterium tuberculosis.[1][6] This enzyme, located in the bacterial cell membrane, utilizes the proton motive force generated by the electron transport chain to synthesize adenosine triphosphate (ATP), the cell's main energy currency.[7] Bedaquiline's action is highly specific to the mycobacterial ATP synthase, with negligible effects on the human mitochondrial equivalent, providing a proof of principle for this enzyme as a viable drug target.[8] The drug is effective against both actively replicating and dormant, non-replicating mycobacteria, a critical attribute for treating persistent infections.[1][8][9]

The F1Fo-ATP synthase is a complex molecular machine composed of two main components: the F1 domain, which protrudes into the cytoplasm and houses the catalytic sites for ATP synthesis, and the Fo domain, which is embedded in the membrane and functions as a proton channel. The Fo domain contains a rotating ring of c-subunits (the c-ring), which acts as a rotor.[10][11] The flow of protons through a channel at the interface of the a-subunit and the c-ring drives the rotation of the c-ring, which in turn powers the conformational changes in the F1 domain that lead to ATP synthesis.[7][11]

The Direct Inhibition Mechanism: A Wrench in the Works

The core of bedaquiline's mechanism of action lies in its direct binding to the c-ring of the Fo domain of the ATP synthase.[10][12][13][14] This interaction physically obstructs the rotation of the c-ring, effectively stalling the entire ATP synthesis process.[10][12][13][14]

Structural Insights into the Bedaquiline Binding Pocket

Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have provided high-resolution structures of the mycobacterial ATP synthase in complex with bedaquiline, revealing the precise nature of the drug-target interaction.[5][10][13][15] Bedaquiline binds at the interface between the a and c subunits.[5][7]

Key interactions include:

-

Interaction with the Proton-Carrying Glutamate: The dimethylamino group of bedaquiline directly interacts with the carboxyl group of a conserved glutamate residue (Glu65 in M. phlei) located in the ion-binding site of the c-subunit.[5][10][16] This glutamate is essential for proton translocation and the rotation of the c-ring.[10] By engaging this critical residue, bedaquiline effectively blocks the proton shuttle mechanism.

-

Hydrophobic Interactions: The diarylquinoline core of bedaquiline is situated in a hydrophobic pocket formed by residues from both the a and c subunits.[5][10] Upon binding, a phenylalanine residue (Phe69) in the c-subunit shifts to accommodate the drug, creating a favorable hydrophobic platform.[10]

-

Multiple Binding Sites: Structural studies have shown that bedaquiline can bind to multiple sites on the c-ring.[5] These have been described as 'c-only' sites, a 'leading' site, and a 'lagging' site, all contributing to the potent inhibition of the enzyme.[5][17]

This multi-point interaction explains the high affinity and specificity of bedaquiline for the mycobacterial ATP synthase, which is inconsistent with the micromolar affinity observed with isolated c-subunits, highlighting the importance of the intact enzyme complex for high-affinity binding.[5]

Visualizing the Inhibition: A Signaling Pathway Perspective

The following diagram illustrates the mechanism of bedaquiline's inhibition of the mycobacterial ATP synthase.

Caption: Bedaquiline binds to the c-ring of the F1Fo-ATP synthase, inhibiting its rotation and blocking ATP synthesis, which leads to mycobacterial cell death.

Secondary and Controversial Mechanisms of Action

While direct inhibition of the c-ring is the primary and most accepted mechanism, other potential effects of bedaquiline have been proposed.

-

Interaction with the ε-Subunit: Some studies suggest a second direct mechanism involving bedaquiline binding to the ε-subunit of the ATP synthase.[12][14] The ε-subunit plays a regulatory role, and its interaction with bedaquiline could disrupt the coupling between c-ring rotation and ATP synthesis.[12][14] However, this mechanism is considered controversial due to the moderate binding affinity and the inability to isolate spontaneous resistance mutations in the ε-subunit.[12]

-

Uncoupling of the Electron Transport Chain: An indirect mechanism has been proposed where bedaquiline acts as an uncoupler, dissipating the proton motive force by transporting protons across the membrane, independent of the ATP synthase.[12][14] This would also lead to a decrease in ATP synthesis. However, recent studies using bedaquiline analogs suggest that this uncoupler effect may not be a key contributor to its antimycobacterial activity.[12] Some research has even shown that bedaquiline stimulates oxygen consumption, an effect also seen with uncouplers, but this may be a secondary response to the primary inhibition of ATP synthase.[18]

Mechanisms of Bedaquiline Resistance

The emergence of drug resistance is a significant concern for all antimicrobials, and bedaquiline is no exception.[6] Understanding the mechanisms of resistance is crucial for stewardship and the development of next-generation inhibitors.

The primary mechanisms of bedaquiline resistance involve genetic mutations in two key areas:

-

On-Target Mutations in the atpE Gene: The atpE gene encodes the c-subunit of the ATP synthase.[6][19] Mutations in this gene can alter the structure of the bedaquiline binding site, reducing the drug's affinity and rendering it less effective.[19] These mutations are associated with high-level resistance to bedaquiline.[19]

-

Off-Target Mutations in the Rv0678 Gene: The Rv0678 gene encodes a transcriptional repressor that regulates the expression of the MmpS5-MmpL5 efflux pump.[6][19][20] Mutations that inactivate this repressor lead to the overexpression of the efflux pump, which actively transports bedaquiline out of the bacterial cell, thereby reducing its intracellular concentration.[20] This is the most common mechanism of bedaquiline resistance observed in clinical isolates.[20] Interestingly, mutations in Rv0678 can also confer cross-resistance to clofazimine.[6]

A less common mechanism involves mutations in the pepQ gene.[6][19]

Experimental Protocols for Studying Bedaquiline's Mechanism of Action

A variety of in vitro assays are employed to characterize the activity of bedaquiline and to determine the susceptibility of M. tuberculosis isolates.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Protocol: Microplate Alamar Blue Assay (MABA) [21]

This assay is a colorimetric method used to determine the MIC of bedaquiline against M. tuberculosis.

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard (approximately 5 x 10^7 CFU/mL).[21]

-

Dilute the suspension 1:50 in 7H9 broth to create a 2x inoculum stock.[21]

-

-

Drug Dilution and Plate Setup:

-

Prepare serial dilutions of bedaquiline in a 96-well microtiter plate.

-

Add 100 µL of the 2x bacterial inoculum to each well containing the drug dilutions, resulting in a final volume of 200 µL and a bacterial concentration of approximately 5 x 10^5 CFU/mL.[21]

-

Include a drug-free growth control and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 37°C for 7 days.[21]

-

-

Addition of Alamar Blue and Reading:

Drug Susceptibility Testing (DST)

Standardized DST methods are essential for clinical management of MDR-TB.

Validated Methods for Bedaquiline DST: [22]

| Method | Medium | Principle | Validated Breakpoint/Critical Concentration |

| Broth Microdilution (BMD) | Middlebrook 7H9 Broth | Determines the lowest concentration of drug that inhibits growth in a liquid medium. | 0.12 µg/ml |

| Middlebrook 7H11 Agar Proportion (AP) | Middlebrook 7H11 Agar | Compares the number of colonies growing on drug-containing medium to drug-free medium. | 0.25 µg/ml |

| Mycobacterial Growth Indicator Tube (MGIT) | Modified Middlebrook 7H9 Broth | Detects mycobacterial growth by measuring oxygen consumption in a liquid medium. | 1.0 µg/ml |

Experimental Workflow for Bedaquiline DST

Caption: A generalized workflow for performing phenotypic drug susceptibility testing (DST) for bedaquiline using validated methods.

Conclusion: A Foundation for Future Drug Discovery

Bedaquiline's unique mechanism of action, centered on the inhibition of the mycobacterial ATP synthase c-ring, has provided a much-needed weapon in the fight against drug-resistant tuberculosis. A thorough understanding of its molecular interactions, the downstream physiological consequences, and the mechanisms of resistance is paramount for its effective clinical use and for guiding the development of the next generation of ATP synthase inhibitors. The experimental methodologies outlined in this guide provide a framework for the continued investigation of bedaquiline and other novel anti-tubercular agents, with the ultimate goal of developing shorter, safer, and more effective treatment regimens to combat this devastating disease.

References

-

Bedaquiline - Wikipedia. Available from: [Link]

-

Guo, H., & Rubin, E. J. (2019). Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. Antibiotics, 8(4), 261. Available from: [Link]

-

Singh, P., & Kumar, A. (2013). Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. Journal of Pharmacy Research, 7(5), 467-471. Available from: [Link]

-

Guo, H., Courbon, G. M., Bueler, S. A., et al. (2020). Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv. Available from: [Link]

-

Preiss, L., Klys, A., Langer, J. D., et al. (2015). Inhibition mechanism of BDQ. The mycobacterial ATP synthase F o motor... ResearchGate. Available from: [Link]

-

Bedaquiline. PMC. Available from: [Link]

-

World Health Organization. (2013). “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis. World Health Organization. Available from: [Link]

-

Li, Y., Wang, F., Wu, J., et al. (2022). Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains. Canadian Journal of Infectious Diseases and Medical Microbiology. Available from: [Link]

-

Preiss, L., Langer, J. D., Yildiz, Ö., et al. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. Science Advances, 1(4), e1500106. Available from: [Link]

-

de Jager, V. R., & van Soolingen, D. (2018). Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. Clinical Infectious Diseases, 66(suppl_4), S269-S274. Available from: [Link]

-

Montgomery, M. G., Basran, J., & Walker, J. E. (2019). The structure of the catalytic domain of the ATP synthase from Mycobacterium smegmatis is a target for developing antitubercular drugs. Proceedings of the National Academy of Sciences, 116(7), 2535-2540. Available from: [Link]

-

Preiss, L., Klys, A., Langer, J. D., et al. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. ResearchGate. Available from: [Link]

-

Guo, H., & Rubin, E. J. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 8(4), 261. Available from: [Link]

-

Flavin and deazaflavin biosynthesis in mycobacteria: relevance to physiology, implications for drug discovery, MR-1 antigenicity, and vaccine development. Frontiers. Available from: [Link]

-

Evaluating bedaquiline as a treatment option for multidrug-resistant tuberculosis. PubMed. Available from: [Link]

-

Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase. PMC. Available from: [Link]

-

Hards, K., McMillan, D. G. G., Schurig-Briccio, L. A., et al. (2015). Bactericidal mode of action of bedaquiline. Journal of Antimicrobial Chemotherapy, 70(7), 2028-2037. Available from: [Link]

-

Comparative Effectiveness Of Bedaquiline On One-Year Mortality In Rifampicin-Resistant Tuberculosis: A Target Trial Emulation. medRxiv. Available from: [Link]

-

In Vitro Activity of Bedaquiline against Nontuberculous Mycobacteria in China. American Society for Microbiology. Available from: [Link]

-

de Jager, V. R., & van Soolingen, D. (2018). Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. PubMed. Available from: [Link]

-

Preiss, L., Klys, A., Langer, J. D., et al. (2015). The c-ring stoichiometry of ATP synthase is adapted to cell physiological requirements of alkaliphilic Bacillus pseudofirmus OF4. Proceedings of the National Academy of Sciences, 112(20), 6355-6360. Available from: [Link]

-

Kaniga, K., Cirillo, D. M., et al. (2020). Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study. Journal of Clinical Microbiology, 58(4), e01677-19. Available from: [Link]

-

Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. Frontiers. Available from: [Link]

-

Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates. ASM Journals. Available from: [Link]

-

Bedaquiline reprograms central metabolism to reveal glycolytic vulnerability in Mycobacterium tuberculosis. PMC. Available from: [Link]

-

4V1F: Crystal structure of a mycobacterial ATP synthase rotor ring in complex with Bedaquiline. RCSB PDB. Available from: [Link]

-

Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. NIH. Available from: [Link]

-

Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis. PubMed Central. Available from: [Link]

-

The Oligomeric State of c Rings from Cyanobacterial F-ATP Synthases Varies from 13 to 15. MDPI. Available from: [Link]

-

Tradeoffs in Introduction Policies for the Anti-Tuberculosis Drug Bedaquiline: A Model-Based Analysis. PLOS Medicine. Available from: [Link]

-

Bactericidal and sterilizing activity of novel regimens combining bedaquiline or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis. PMC. Available from: [Link]

-

The c-ring ion-binding site of the ATP synthase from Bacillus pseudofirmus OF4 is adapted to alkaliphilic lifestyle. PMC. Available from: [Link]

-

Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration. MDPI. Available from: [Link]

-

Mechanisms of Bedaquiline Resistance. ResearchGate. Available from: [Link]

Sources

- 1. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating bedaquiline as a treatment option for multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. Bedaquiline - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. researchgate.net [researchgate.net]

- 17. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]

- 20. Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile, a complex molecule featuring a diaminopyrimidine core and a substituted piperidine side chain. While the trivial name "Dabequine" has been associated with antimalarial compounds, the synthesis detailed herein is for the precisely defined chemical structure. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations, key reactions, and detailed experimental protocols.

The synthesis has been strategically divided into three main stages:

-

Assembly of the 4,6-diaminopyrimidine-5-carbonitrile core.

-

Construction of the 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine side chain.

-

Convergent coupling of the core and the side chain to yield the final product.

This guide emphasizes the rationale behind the chosen synthetic route and provides detailed, actionable protocols to facilitate its reproduction in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key fragments: the 2-substituted-4,6-diamino-5-cyanopyrimidine core (A) and the 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine side chain (B). The disconnection of the C-N bond at the 2-position of the pyrimidine ring suggests a nucleophilic aromatic substitution (SNAr) as the final key bond-forming step.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Pyrimidine Core

The 4,6-diamino-5-cyanopyrimidine scaffold can be efficiently constructed via a Biginelli-type condensation reaction. However, to facilitate the final coupling step, a leaving group at the 2-position is required. Therefore, the synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine is a more strategic approach.

Synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine

This intermediate can be prepared through a cyclization reaction involving malononitrile and dicyandiamide, followed by chlorination. A more direct route involves the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene, which is formed from sodium dicyanamide and malononitrile.[1]

Experimental Protocol:

-

Preparation of Sodium Salt of 1-amino-1-cyanamino-2,2-dicyanoethylene:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium dicyanamide (1.0 eq) in anhydrous ethanol.

-

To this solution, add malononitrile (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. The product will precipitate as a sodium salt.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization and Chlorination:

-

Suspend the dried sodium salt in phosphorus oxychloride (POCl3) (5.0 eq).

-

Heat the mixture to reflux (approximately 105 °C) for 4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-4,6-diamino-5-cyanopyrimidine.

-

Caption: Synthesis of the chlorinated pyrimidine core.

Part 2: Synthesis of the Piperidine Side Chain

The synthesis of 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine involves a multi-step sequence starting from commercially available materials.

Step 2.1: Synthesis of 1-(4-fluorobenzyl)piperidin-4-one

This intermediate is prepared by the N-alkylation of piperidin-4-one with 4-fluorobenzyl chloride.

Experimental Protocol:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Add 4-fluorobenzyl chloride (1.1 eq) to the mixture.

-

Stir the reaction at 60 °C for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorobenzyl)piperidin-4-one.

Step 2.2: Synthesis of 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine

This key fragment is synthesized via a reductive amination of the previously prepared ketone with a protected aminoacetaldehyde equivalent, followed by deprotection.

Experimental Protocol:

-

Reductive Amination:

-

In a round-bottom flask, dissolve 1-(4-fluorobenzyl)piperidin-4-one (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal-protected amine.

-

-

Deprotection of the Acetal and Amine:

-

Dissolve the crude acetal in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid.

-

Stir the solution at room temperature for 4 hours to hydrolyze the acetal to the corresponding aldehyde, which will exist in equilibrium with the cyclic hemiaminal.

-

If a protecting group was used on the aminoacetaldehyde (e.g., Boc), it can be removed at this stage by standard procedures (e.g., trifluoroacetic acid for Boc).

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine.

-

Caption: Synthesis of the piperidine side chain.

Part 3: Convergent Coupling and Final Product Formation

The final step in the synthesis is the coupling of the pyrimidine core and the piperidine side chain via a nucleophilic aromatic substitution (SNAr) reaction.

SNAr Coupling Reaction

Experimental Protocol:

-

In a sealed tube, dissolve 2-chloro-4,6-diamino-5-cyanopyrimidine (1.0 eq) and 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine (1.2 eq) in N,N-diisopropylethylamine (DIPEA) as both a solvent and a base.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final compound, 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile.

Caption: Final SNAr coupling reaction.

Quantitative Data Summary

| Step | Reactants | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1.1 | Sodium dicyanamide, Malononitrile | Sodium salt intermediate | - | Ethanol | RT | 12 | >90 |

| 1.2 | Sodium salt intermediate | 2-chloro-4,6-diamino-5-cyanopyrimidine | POCl3 | POCl3 | 105 | 4 | 70-80 |

| 2.1 | Piperidin-4-one HCl, 4-fluorobenzyl chloride | 1-(4-fluorobenzyl)piperidin-4-one | K2CO3 | DMF | 60 | 6 | 85-95 |

| 2.2a | 1-(4-fluorobenzyl)piperidin-4-one, Aminoacetaldehyde dimethyl acetal | Acetal-protected amine | NaBH(OAc)3 | 1,2-DCE | RT | 12 | 75-85 |

| 2.2b | Acetal-protected amine | 1-(1-(4-fluorobenzyl)piperidin-4-yl)ethanamine | 1 M HCl | THF/H2O | RT | 4 | >90 |

| 3 | Chlorinated pyrimidine, Piperidine side chain | Final Product | DIPEA | DIPEA | 120 | 24 | 40-50 |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 4,6-diamino-2-(1-((1-(4-fluorobenzyl)piperidin-4-yl)amino)ethyl)pyrimidine-5-carbonitrile. The convergent approach, involving the separate synthesis of a chlorinated pyrimidine core and a functionalized piperidine side chain, followed by a final SNAr coupling, offers a reliable method for accessing this complex molecule. The detailed experimental protocols and strategic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

Yu, H., Li, H., Jia, H., & Zhu, X. (2012). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and Its Amino-substituted Derivatives. Advanced Materials Research, 531, 235-238. [Link]

Sources

The Historical Development of Dabequine: A Case Study in Modern Antimalarial Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The urgent need for novel antimalarial therapies, driven by the spread of drug-resistant Plasmodium falciparum, has spurred innovative approaches to drug discovery. This guide provides an in-depth technical overview of the historical development of Dabequine, a promising antimalarial candidate. We will explore the journey from initial screening to preclinical evaluation, focusing on the scientific rationale behind experimental choices and the validation of its mechanism of action.

The Genesis of this compound: High-Throughput Screening and Lead Identification

The story of this compound begins with a large-scale, high-throughput screening (HTS) campaign designed to identify novel compounds with activity against the asexual blood stages of P. falciparum. The primary assay utilized a transgenic parasite line expressing luciferase, allowing for a rapid and sensitive measurement of parasite viability.

High-Throughput Screening Protocol

A library of over 100,000 diverse small molecules was screened against the chloroquine-sensitive 3D7 strain of P. falciparum.

Experimental Protocol: Luciferase-Based High-Throughput Screening

-

Parasite Culture: P. falciparum 3D7 strain was cultured in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.

-

Assay Plate Preparation: 384-well microplates were pre-spotted with 100 nL of test compounds at a concentration of 10 mM in DMSO.

-

Parasite Seeding: A synchronized culture of ring-stage parasites (0.5% parasitemia) was added to the assay plates.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2 and 1% O2.

-

Luciferase Assay: After incubation, 25 µL of Bright-Glo® Luciferase Assay Reagent was added to each well. Luminescence was measured using a microplate reader.

-

Data Analysis: The raw luminescence data was normalized to vehicle (DMSO) and positive (artemisinin) controls to determine the percent inhibition for each compound.

This primary screen identified a number of initial "hits." These compounds were then subjected to a series of secondary assays to confirm their activity and triage them for further development.

Hit Confirmation and Triage

The initial hits from the HTS campaign were subjected to a rigorous triage process to eliminate compounds with undesirable properties.

Experimental Workflow: Hit Triage Cascade

Caption: Workflow for Hit Confirmation and Triage.

This compound emerged from this triage process as a promising lead candidate due to its potent antiplasmodial activity and favorable selectivity index.

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| IC50 against P. falciparum 3D7 (nM) | 15 |

| IC50 against P. falciparum Dd2 (nM) | 22 |

| CC50 against HepG2 cells (µM) | > 20 |

| Selectivity Index (SI) | > 1000 |

Mechanism of Action Studies: Unraveling the Target

A critical step in the development of any new drug is the identification of its molecular target and mechanism of action (MoA). For this compound, a multi-pronged approach was employed to elucidate its MoA.

Asexual Blood Stage Progression Assay

To pinpoint the stage of the parasite life cycle affected by this compound, a stage-specific inhibition assay was performed.

Experimental Protocol: Stage-Specific Inhibition Assay

-

Synchronization: A culture of P. falciparum was tightly synchronized to the ring stage using sorbitol treatment.

-

Compound Addition: this compound was added at 10x its IC50 at different time points post-invasion (e.g., 0-6h for rings, 24-30h for trophozoites, 36-42h for schizonts).

-

Parasite Viability Assessment: After 48 hours, parasite viability was assessed using a SYBR Green I-based fluorescence assay.

-

Microscopy: Giemsa-stained blood smears were prepared at various time points to visually assess morphological changes in the parasite.

The results of this assay indicated that this compound primarily acts on the trophozoite stage of the parasite, causing a distinct morphological arrest.

Target Identification through Yeast-Based Assays

Based on its chemical structure, a potential interaction with the parasite's electron transport chain was hypothesized. To investigate this, a yeast-based screening platform was utilized.

Logical Relationship: Yeast as a Model for Antimalarial Target Identification

A Technical Overview of the Preclinical Toxicology of Dabequine

Disclaimer: An exhaustive search for original clinical trial data for the antimalarial agent Dabequine has yielded no publicly available records of human clinical trials. The scientific literature on this compound is exceedingly limited. The following guide is therefore based on the sole available preclinical study, which details an acute toxicity assessment in an animal model. This document is intended for researchers, scientists, and drug development professionals to provide a technical summary of the existing data.

Introduction: The Obscure Profile of an Aminoquinoline Antimalarial

This compound is identified in the literature as a novel antimalarial preparation from the aminoquinoline class of compounds.[1] Aminoquinolines, such as chloroquine and primaquine, have historically been a cornerstone of malaria chemotherapy, primarily acting by interfering with the parasite's detoxification of heme in the blood stages of its lifecycle.[2][3] The development of new antimalarial agents is often driven by the emergence of drug-resistant parasite strains.[3]

The available scientific record for this compound is confined to a single publication from 1980, which describes its acute toxic action in mice, both alone and in combination with other established antimalarials.[1] This suggests that this compound was in the very early stages of preclinical development. Preclinical toxicology studies are a critical step in drug development, designed to identify potential adverse effects and determine a safe dose range before a new drug candidate can be considered for human trials.[4][5][6] The absence of further publications or clinical trial registrations since this 1980 study strongly indicates that the development of this compound did not advance to the clinical phase.

Analysis of the Preclinical Acute Toxicity Study

The primary goal of the single identified study was to characterize the acute toxicity of this compound and to understand how its toxicity profile is altered when used in combination with other antimalarials like chloroquine and primaquine.[1] Such combination studies are crucial in antimalarial drug development, as combination therapy is the standard of care to enhance efficacy and delay the development of resistance. However, drug combinations can also lead to synergistic toxicity, where the combined toxic effect is greater than the sum of the individual effects.[7][8]

Experimental Protocol: Acute Toxicity Assessment

The study by Lebedeva and Brusilovskaia employed a classic toxicological methodology to determine the median lethal dose (LD50), a standard measure of acute toxicity.[1] The LD50 is the dose of a substance required to kill 50% of a test population.[9][10] While modern toxicology has moved towards methods that use fewer animals, the LD50 was a primary metric for assessing acute toxicity at the time of this study.[11][12]

Step-by-Step Methodology (Inferred from Standard Practice):

-

Animal Model Selection: Mice were chosen as the test species, a common practice in initial toxicology screening due to their physiological similarities to humans, small size, and ease of handling.[1]

-

Dose-Range Finding: Preliminary studies would have been conducted to determine a range of doses that would likely cause between 0% and 100% mortality.

-

Group Allocation: Animals were divided into several groups, with each group receiving a different dose of this compound or a combination of this compound with another antimalarial. A control group receiving a placebo or vehicle would also be standard.

-

Drug Administration: The drug or drug combination was administered to the animals. The route of administration, while not specified in the abstract, would typically be oral or parenteral for an antimalarial drug.

-

Observation: The animals were observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[12]

-

Data Collection: The number of deaths in each dose group was recorded.

-

LD50 Calculation: Statistical methods, such as the Karber method or graphical methods like Miller and Tainter, would have been used to calculate the LD50 value from the dose-mortality data.[10][13][14]

Data Presentation

The original publication's abstract does not provide specific quantitative LD50 values. However, the key parameters of the study design are summarized below.

| Parameter | Description | Rationale/Causality |

| Test Article | This compound | A novel aminoquinoline antimalarial preparation under investigation. |

| Animal Model | Mice (male and female) | Standard rodent model for preclinical toxicology screening.[1] |

| Study Type | Acute Toxicity | To determine the effects of a single dose or doses given over a short period (≤24 hours).[4][12] |

| Primary Endpoint | Lethal Dose 50 (LD50) | A standardized measure of the acute lethal toxicity of a substance.[1][9] |

| Drug Combinations | This compound + Chloroquine, this compound + Primaquine | To assess potential drug synergism or antagonism, which is critical for combination therapy development.[1][7] |

| Variables Assessed | Mortality, Time Factors, Drug Synergism | To characterize the toxicity profile of the new compound alone and in combination.[1] |

Mandatory Visualization

The following diagram illustrates the generalized workflow for the acute toxicity study performed on this compound.

Mechanistic Claims & Signaling Pathways

The available literature does not contain any information regarding the mechanism of action of this compound or any associated signaling pathways.[1] As an aminoquinoline, it can be hypothesized that its primary target would be the heme polymerization pathway within the malaria parasite, similar to other drugs in its class.[2][3] However, without experimental data, this remains speculative.

Conclusion for Drug Development Professionals

The available data on this compound is limited to a single preclinical acute toxicity study in mice conducted over four decades ago.[1] The study established a foundational toxicity profile and investigated its interactions with other antimalarials, a standard and necessary step in early drug discovery. The key findings indicated that this compound is an aminoquinoline with a toxicity profile that is influenced by co-administration with other drugs.

Crucially, there is no evidence that this compound progressed to further preclinical development (e.g., chronic toxicity, carcinogenicity, reproductive toxicity studies) or entered human clinical trials. For researchers in the field, this compound represents a historical footnote in the search for novel antimalarials. The reasons for its apparent discontinuation are unknown but could range from an unfavorable toxicity profile, lack of superior efficacy, or strategic decisions by the developing entity. This case underscores the high attrition rate in drug development, where many compounds are evaluated in preclinical stages but do not advance to clinical investigation.

References

-

Title: [Acute toxic action of combinations of a new antimalarial preparation, this compound] Source: Meditsinskaia parazitologiia i parazitarnye bolezni, 1980 URL: [Link]

-

Title: Toxicology Study Design Considerations Source: Noble Life Sciences URL: [Link]

-

Title: determination of acute toxicity (ld50) Source: Ankara University URL: [Link]

-

Title: (PDF) Safety of 8-aminoquinoline antimalarial medicines Source: ResearchGate URL: [Link]

-

Title: Synergy - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names Source: RxList URL: [Link]

-

Title: Ld 50 | PPTX Source: Slideshare URL: [Link]

-

Title: LD50 Values Determination Methods | Karbers Method and Miller & Tainter Methods Source: YouTube URL: [Link]

-

Title: DESIGN OF PRECLINICAL TOXICITY STUDIES.pptx Source: Slideshare URL: [Link]

-

Title: Aminoquinoline antimalarial drugs and drug candidates. Source: ResearchGate URL: [Link]

-

Title: CALCULATION OF LD50 VALUES FROM THE METHOD OF MILLER AND TAINTER, 1944 Source: Ayub Medical College, Abbottabad. URL: [Link]

-

Title: PRE CLINICAL TOXICOLOGICAL STUDIES Source: Uttar Pradesh University of Medical Sciences URL: [Link]

-

Title: 4-aminoquinolines: An Overview of Antimalarial Chemotherapy Source: Hilaris Publisher URL: [Link]

-

Title: Calculation of LD50 Source: SlidePlayer URL: [Link]

-

Title: Current Methods for Quantifying Drug Synergism Source: PMC - NIH URL: [Link]

-

Title: Single Dose Acute Toxicity Testing for Pharmaceuticals Source: FDA URL: [Link]

-

Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]

Sources

- 1. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. noblelifesci.com [noblelifesci.com]

- 5. slideshare.net [slideshare.net]

- 6. altasciences.com [altasciences.com]

- 7. Synergy - Wikipedia [en.wikipedia.org]

- 8. CCOHS: Synergism and related terms [ccohs.ca]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. Ld 50 | PPTX [slideshare.net]

- 11. api.upums.ac.in [api.upums.ac.in]

- 12. fda.gov [fda.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. ayubmed.edu.pk [ayubmed.edu.pk]

In Vitro Antiplasmodial Activity of a Novel Investigational Compound, Dabequine: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a robust and continuous pipeline of novel antimalarial agents. The initial characterization of a compound's efficacy and potency is a critical step in this discovery process. This technical guide provides an in-depth exploration of the methodologies used to assess the in vitro antiplasmodial activity of a novel investigational compound, herein referred to as "Dabequine." This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for the next generation of antimalarial therapies. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Foundational Principles of In Vitro Antiplasmodial Susceptibility Testing

The cornerstone of evaluating a potential antimalarial drug is the in vitro culture of P. falciparum. This allows for the direct assessment of a compound's ability to inhibit parasite growth within its human host cell, the erythrocyte. The standard technique for cultivating the erythrocytic stages of P. falciparum requires a specialized culture medium, such as RPMI 1640, supplemented with human serum or a serum substitute like Albumax I, and maintained in a low-oxygen environment at 37°C.[1][2] A successful assay hinges on maintaining healthy, synchronized parasite cultures, which ensures that the observed effects are due to the compound's activity and not confounding factors like poor parasite viability.

A crucial aspect of early-stage antimalarial screening is to determine a compound's activity against both drug-sensitive and drug-resistant parasite strains.[3] This provides an early indication of the compound's potential to overcome existing resistance mechanisms. For this guide, we will consider the use of a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., W2 or Dd2) to characterize the activity of this compound.[3][4]

The primary metric for quantifying antiplasmodial activity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth compared to a drug-free control.[5][6] A lower IC50 value indicates higher potency.

The SYBR Green I-Based Fluorescence Assay: A Detailed Protocol

The SYBR Green I assay is a widely adopted method for high-throughput screening of antimalarial compounds due to its speed, cost-effectiveness, and reliability.[7][8] The assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with double-stranded DNA.[8][9] As the parasites replicate, the amount of DNA increases, leading to a proportional increase in fluorescence.

Rationale for Method Selection

The SYBR Green I assay is chosen for its simplicity and sensitivity. Unlike older methods that relied on microscopy or radioisotope incorporation, this fluorescence-based method is easily adaptable to a 96- or 384-well plate format, making it ideal for screening large numbers of compounds.[10] The dye stains all intraerythrocytic stages of the parasite (ring, trophozoite, and schizont), providing a comprehensive measure of growth inhibition over a single 72-hour life cycle.[11]

Experimental Workflow

The following is a step-by-step protocol for determining the IC50 of this compound using the SYBR Green I assay.

Materials and Reagents:

-

P. falciparum cultures (e.g., 3D7 and W2 strains), synchronized to the ring stage

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax I)

-

Human erythrocytes (O+ blood type)

-

This compound (stock solution in DMSO)

-

Reference antimalarial drugs (e.g., chloroquine, artemisinin)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Protocol:

-

Preparation of Drug Plates:

-

Serially dilute this compound and reference drugs in complete culture medium in a separate 96-well plate to create a concentration gradient. A typical starting concentration for a novel compound might be 100 µM, with 2-fold serial dilutions.

-

Include wells with drug-free medium (negative control) and a known antimalarial (positive control).

-

Transfer the drug dilutions to the final assay plate.

-

-

Parasite Culture Preparation:

-

Start with a synchronized culture of ring-stage parasites.

-

Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% in complete culture medium.

-

-

Assay Incubation:

-

Add the parasite suspension to each well of the drug-containing plate.

-

Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2.[12]

-

-

Lysis and Staining:

-

After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells. Alternatively, add the SYBR Green I lysis buffer directly to the wells.

-

Thaw the plate and mix thoroughly to ensure complete lysis and staining of the parasite DNA.

-

Incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Read the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.

-

Visualizing the Workflow

Caption: Workflow of the SYBR Green I-based antiplasmodial assay.

Data Analysis and Interpretation

The raw fluorescence data is converted to percent inhibition of parasite growth relative to the drug-free control wells. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Hypothetical IC50 Data for this compound:

| Compound | Strain | IC50 (nM) | Activity Classification |

| This compound | 3D7 (CQ-S) | 15.2 | Potent |

| This compound | W2 (CQ-R) | 25.8 | Potent |

| Chloroquine | 3D7 (CQ-S) | 10.5 | Potent |

| Chloroquine | W2 (CQ-R) | 250.7 | Resistant |

| Artemisinin | 3D7 (CQ-S) | 5.1 | Potent |

| Artemisinin | W2 (CQ-R) | 6.3 | Potent |

Activity classification based on established criteria where an IC50 < 100 nM is considered potent.[13]

The hypothetical data suggests that this compound is a potent inhibitor of P. falciparum growth in vitro. Importantly, the low resistance index (IC50 W2 / IC50 3D7 = 1.7) suggests that this compound is not susceptible to the same resistance mechanisms as chloroquine and may have a different mechanism of action.

Elucidating the Mechanism of Action

Once potent activity is confirmed, the next logical step is to investigate the compound's mechanism of action. Many established antimalarials, like chloroquine and quinine, act during the trophozoite stage by interfering with the detoxification of heme, a byproduct of hemoglobin digestion in the parasite's food vacuole.[14][15][16]

Stage-Specificity Assays

To determine which stage of the parasite's lifecycle this compound targets, a stage-specificity assay can be performed. This involves exposing a highly synchronized parasite culture to the compound at different time points (corresponding to the ring, trophozoite, and schizont stages) and measuring the effect on parasite viability.

Heme Polymerization Inhibition Assay

Given the importance of the heme detoxification pathway as an antimalarial drug target, a cell-free heme polymerization inhibition assay can be conducted. This assay assesses whether this compound can directly inhibit the formation of hemozoin (the inert, crystalline form of heme), similar to the action of quinoline drugs.

Caption: Putative mechanism of action for this compound targeting heme polymerization.

Investigating Drug Resistance Potential

Understanding how resistance to a new compound might emerge is crucial for its long-term viability. Resistance to antimalarial drugs can arise through several mechanisms, including:

-

Target modification: Mutations in the drug's target protein that reduce binding affinity.[17][18]

-

Drug efflux: Increased expression of transporter proteins that pump the drug out of the parasite.[14][17]

-

Drug inactivation: Enzymatic modification of the drug to an inactive form.[19][20]

-

Alteration of metabolic pathways: The parasite develops alternative pathways to bypass the drug's effects.[18]

In vitro resistance selection studies can be performed by culturing parasites under continuous, sub-lethal pressure of this compound over an extended period. Any resulting resistant parasites can then be characterized to determine their level of resistance (IC50 shift) and the genetic changes responsible for the resistant phenotype through whole-genome sequencing.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the in vitro antiplasmodial activity of a novel compound, this compound. By employing standardized assays like the SYBR Green I method, and systematically investigating the mechanism of action and potential for resistance, researchers can build a robust preclinical data package. This foundational knowledge is essential for making informed decisions about which compounds to advance in the drug development pipeline, ultimately contributing to the global effort to combat malaria.

References

-

Baird, J. K., et al. (1995). Description of Antimalarial Drugs. National Academies Press (US). Available at: [Link]

-

Basco, L. K., et al. (2000). In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 94(5), 541-544. Available at: [Link]

-

Benoit-Vical, F., et al. (2009). In vitro antiplasmodial activity of plants used in Benin in traditional medicine to treat malaria. Journal of Ethnopharmacology, 122(3), 439-444. Available at: [Link]

-

Bray, P. G., et al. (1998). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 79(1), 1-27. Available at: [Link]

-

Corbett, Y., et al. (2004). Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy. Antimicrobial Agents and Chemotherapy, 48(5), 1823-1828. Available at: [Link]

-

Gansane, A., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398-401. Available at: [Link]

-

Hounkpe, P. K. H., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(6), 421-426. Available at: [Link]

-

Jain, A., et al. (2014). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA. Antimicrobial Agents and Chemotherapy, 58(8), 4878-4881. Available at: [Link]

-

Jimenez-Diaz, M. B., et al. (2014). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. Available at: [Link]

-

Johnson, J. D., et al. (2007). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. American Journal of Tropical Medicine and Hygiene, 82(3), 398–401. Available at: [Link]

-

Leke, R. G., et al. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 37(3), 731-736. Available at: [Link]

-

Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum, 4(2). Available at: [Link]

-

Nosten, F., et al. (2000). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum. ResearchGate. Available at: [Link]

- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of Medicinal Chemistry, 49(22), 6469-6494.

-

Public Health Agency of Canada. (2021). Chapter 8 - Drugs for the prevention and treatment of malaria. Canada.ca. Available at: [Link]

- Rosenthal, P. J. (2001). Antimalarial drug discovery: old and new approaches. Journal of Experimental Biology, 204(Pt 18), 3121-3129.

-

Ringwald, P., & Basco, L. K. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 43(1), 153-155. Available at: [Link]

- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.

- Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.

- Tenover, F. C. (2006). Mechanisms of antimicrobial resistance in bacteria. The American Journal of Medicine, 119(6 Suppl 1), S3-10; discussion S62-70.

- Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675.

- Udeinya, I. J., et al. (1983). A simple and rapid method for the in vitro cultivation of Plasmodium falciparum.

- Vossen, M. G., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398-401.

- Wright, G. D. (2005). Bacterial resistance to antibiotics: enzymatic degradation and modification. Advanced Drug Delivery Reviews, 57(10), 1451-1470.

-

WWARN. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. Available at: [Link]

-

YouTube. (2023, November 30). Mechanisms of antibiotic resistance. Osmosis. Available at: [Link]

-

YouTube. (2024, January 8). Antibiotic Resistance Mechanisms | Full Lecture | Basic Science Series. Medico-Patho-Physio-Hub. Available at: [Link]

Sources

- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro antiplasmodial activity of plants used in Benin in traditional medicine to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 10. iddo.org [iddo.org]

- 11. researchgate.net [researchgate.net]

- 12. iddo.org [iddo.org]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Description of Antimalarial Drugs - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Chapter 8 - Drugs for the prevention and treatment of malaria: Canadian recommendations for the prevention and treatment of malaria - Canada.ca [canada.ca]

- 17. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio.libretexts.org [bio.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of Dabequine in DMSO

Abstract

Introduction

Dabequine is an important molecule in the landscape of antimalarial drug discovery. As with any novel chemical entity, a precise understanding of its fundamental physicochemical properties is a prerequisite for successful preclinical and clinical development. Among the most critical parameters are solubility and stability, particularly in dimethyl sulfoxide (DMSO), the near-universal solvent for compound management and high-throughput screening (HTS).

Inadequate solubility can lead to compound precipitation when diluting stock solutions into aqueous assay buffers, causing inaccurate concentration measurements and potentially false negatives.[1] Similarly, compound instability in DMSO can result in the formation of degradants, leading to a decreased concentration of the active compound and the introduction of confounding variables into biological assays.

This guide, grounded in established scientific principles and regulatory expectations, offers a detailed roadmap for characterizing this compound in DMSO.[2][3][4][5] It provides both the theoretical basis and practical, step-by-step protocols for assessing these critical attributes.

Part 1: Solubility Determination of this compound in DMSO

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[6] In the context of in vitro screening, understanding solubility is essential to avoid compound precipitation and ensure accurate test concentrations. Two key types of solubility are relevant in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution created by diluting a DMSO stock into an aqueous buffer. It is a rapid, high-throughput measurement suitable for early discovery.[6][7][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with its solid phase over an extended period.[7][9][10] It is considered the gold standard for lead optimization.[10]

Causality Behind Experimental Choices

The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. For initial screening of this compound analogues, a kinetic assay provides rapid feedback. For lead optimization and preformulation, the more time-intensive thermodynamic solubility measurement is crucial for predicting in vivo behavior.[6][7] The protocol below focuses on a robust HPLC-based kinetic solubility assay, which offers a balance of speed and accuracy.

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a standardized method for determining the kinetic solubility of this compound in a selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Step-by-Step Methodology:

-

Prepare this compound Stock Solution: Accurately weigh this compound solid and dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution.

-

Prepare Calibration Standards: Create a series of calibration standards by diluting the 20 mM stock solution with DMSO to cover the expected solubility range (e.g., 1 µM to 250 µM).

-

Assay Plate Preparation: Add the aqueous assay buffer to the wells of a 96-well plate.

-

Initiate Precipitation: Add a small, fixed volume of the 20 mM this compound-DMSO stock solution to the buffer-containing wells to achieve a target nominal concentration (e.g., 200 µM) and a final DMSO concentration that is well-tolerated in subsequent assays (typically ≤1%).[1] Mix immediately.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.[7]

-

Separation of Precipitate: Use a solubility filter plate (e.g., 0.45 µm) and centrifuge to separate any undissolved precipitate from the supernatant.

-

Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of dissolved this compound using a validated HPLC-UV method against the calibration curve prepared in Step 2.

Data Presentation: Solubility Data Summary

Quantitative results should be presented clearly.

| Compound | Buffer System | Incubation Time (h) | Final DMSO (%) | Kinetic Solubility (µM) |

| This compound | PBS, pH 7.4 | 2 | 1.0 | Experimental Value |

| Control | PBS, pH 7.4 | 2 | 1.0 | Experimental Value |

Visualization: Kinetic Solubility Workflow

Caption: Workflow for determining the kinetic solubility of this compound.

Part 2: Stability Assessment of this compound in DMSO

Ensuring the chemical stability of this compound in DMSO stock solutions is paramount for data integrity. Degradation can occur due to several factors, including reaction with trace amounts of water, oxidation, or light exposure.[11] As this compound is a nitrogen heterocycle, its stability could be influenced by the electronic properties of its ring system.[12][13][14]

Causality Behind Experimental Choices

A comprehensive stability assessment should mimic real-world laboratory conditions. This includes evaluating stability under typical storage temperatures, after repeated freeze-thaw cycles, and during short-term handling on the benchtop. Forced degradation studies are also recommended by ICH guidelines to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][3][15][16]

Experimental Protocols for Stability Assessment

The following protocols use a validated stability-indicating HPLC-UV method to quantify the remaining percentage of this compound relative to a time-zero (T0) control.

Protocol 2.2.1: Freeze-Thaw Stability

-

Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.

-

Aliquot the solution into multiple vials.

-

Analyze an initial sample (T0) immediately to determine the starting concentration.

-

Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

-

Thaw the samples to room temperature unassisted.

-

Once thawed, one aliquot is taken for HPLC analysis.

-

Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3-5 cycles).[11]

-

Compare the concentration at each cycle to the T0 sample.

Protocol 2.2.2: Short-Term (Benchtop) Stability

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the solution at room temperature (e.g., 25°C) protected from light.

-

Analyze samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Calculate the percentage of this compound remaining relative to the T0 concentration.

Protocol 2.2.3: Long-Term Storage Stability

-

Prepare multiple aliquots of a 10 mM stock solution of this compound in DMSO.

-

Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

-

Analyze samples at defined intervals (e.g., 0, 1, 3, 6 months) as per ICH guidelines.[17][18]

-

Determine the percentage of this compound remaining at each time point and temperature.

Data Presentation: Stability Data Summary

Results should be tabulated to show the percentage of the parent compound remaining under each condition.

| Stability Study | Condition | Time Point | % this compound Remaining | Observations |

| Freeze-Thaw | -20°C to RT | Cycle 1 | Experimental Value | e.g., No change |

| Cycle 3 | Experimental Value | e.g., No change | ||

| Cycle 5 | Experimental Value | e.g., No change | ||

| Short-Term | Room Temp (25°C) | 8 hours | Experimental Value | e.g., No change |

| 24 hours | Experimental Value | e.g., 2% loss | ||

| Long-Term | -20°C | 3 months | Experimental Value | e.g., No change |

| 6 months | Experimental Value | e.g., No change | ||

| -80°C | 3 months | Experimental Value | e.g., No change | |

| 6 months | Experimental Value | e.g., No change |

Visualization: Comprehensive Stability Testing Workflow

Caption: Workflow for assessing the stability of this compound in DMSO.

Part 3: Best Practices for Stock Solution Management

To ensure the integrity and longevity of this compound stock solutions, the following best practices are essential:

-

Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%) to minimize water content, which can promote hydrolysis.[11]

-

Proper Storage: Store stock solutions in tightly sealed containers (glass is often preferred) in a cool, dark, and dry place.[19][20] For long-term storage, -80°C is recommended to slow down potential degradation kinetics.[18]

-

Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, aliquot the primary stock solution into smaller, single-use volumes.[18]

-

Inert Atmosphere: When preparing solutions, especially for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

-

Quality Control: Periodically re-analyze the concentration and purity of long-term stock solutions to confirm their integrity before use in critical experiments.

Conclusion

A thorough understanding of the solubility and stability of this compound in DMSO is not merely a procedural step but a foundational requirement for generating high-quality, reliable data in the drug discovery process. By implementing the robust protocols and best practices outlined in this guide, research teams can confidently advance this compound through the preclinical pipeline, knowing that their biological results are built upon a solid physicochemical footing. The systematic approach detailed herein—from distinguishing kinetic and thermodynamic solubility to performing multi-conditional stability assessments—provides a self-validating framework that upholds the principles of scientific integrity and accelerates the path toward new antimalarial therapies.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic. (2024). dmsostore.

- What is the best way of storing a DMSO in a research lab?. (2018). Quora.

- Ich guidelines for stability studies 1. (2012). Slideshare.

- Product Care and Storage. (n.d.). dmsostore.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH.

- Q1A(R2) Guideline. (n.d.). ICH.

- What is the best right way of storing DMSO in research lab?. (2015).

- The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts. (n.d.).

- Compound Handling Instructions. (n.d.). MCE.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Solubility issues and solutions for Antimalarial agent 12 in DMSO. (2025). Benchchem.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- Forced Degrad

- Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. (2004).

- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025).

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.).

- Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. (2025).

- DMSO-Mediated Ligand Dissociation: Renaissance for Biological Activity of N -Heterocyclic-[Ru(η 6 -arene) Cl 2 ] Drug Candidates. (2025).

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.).

- The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO–CO2 Adducts. (2020). The Journal of Organic Chemistry.

- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). Organic Process Research & Development.

- Effects of drug-polymer dispersions on solubility and in vitro diffusion of artemisinin across a polydimethylsiloxane membrane. (n.d.). CORE.

- Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening.

- Divergent decomposition pathways of DMSO mediated by solvents and additives. (2023). Journal of Sulfur Chemistry.

- Dimethyl Sulfoxide (DMSO)

- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).

- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M

- Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. (n.d.). CABI Digital Library.

- Physicochemical properties of abenquines. (n.d.).

- Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). Molecules.

- Crystal engineering to improve physicochemical properties of mefloquine hydrochloride. (n.d.). PubMed.

- Physicochemical properties determining drug detection in skin. (2022).

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Comparative Analysis of Physicochemical Properties and Microbial Composition in High-Temperature Daqu With Different Colors. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. snscourseware.org [snscourseware.org]

- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 5. database.ich.org [database.ich.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials [mdpi.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. database.ich.org [database.ich.org]

- 18. medchemexpress.cn [medchemexpress.cn]

- 19. dmsostore.com [dmsostore.com]

- 20. dmsostore.com [dmsostore.com]

An In-depth Technical Guide to the Aminoquinoline Class of Antimalarials

Abstract

The aminoquinoline class of compounds has long been a cornerstone of antimalarial chemotherapy. From the widespread use of chloroquine to the development of agents effective against resistant parasites, this class continues to be a critical area of research and drug development. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the intricate structure-activity relationships that govern efficacy, dissect the molecular basis of resistance, and outline the key experimental protocols and workflows that are fundamental to the study of these vital therapeutic agents. This guide is designed to be a self-validating system of information, grounded in authoritative references and presented with the clarity required for both seasoned experts and those new to the field.

Introduction: A Legacy of Fighting Malaria

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, primarily in tropical and subtropical regions. The aminoquinolines, a class of synthetic compounds, have been instrumental in the treatment and prevention of malaria for decades.[1] These drugs are broadly categorized into two main groups based on the position of the amino group on the quinoline nucleus: the 4-aminoquinolines and the 8-aminoquinolines.[2][3]

The 4-aminoquinolines, such as chloroquine and amodiaquine, have historically been the frontline treatment for malaria.[1] Their primary activity is against the asexual erythrocytic stages of the Plasmodium parasite, the stage responsible for the clinical manifestations of the disease.[4] The 8-aminoquinolines, exemplified by primaquine and the more recent tafenoquine, possess a unique and critical activity against the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, making them essential for preventing relapse.[3][5]

However, the emergence and spread of drug-resistant Plasmodium falciparum strains have significantly curtailed the effectiveness of many aminoquinolines, particularly chloroquine.[6][7] This has necessitated a deeper understanding of their mechanisms of action and resistance to guide the development of new and more robust antimalarial agents.

The Core Mechanism of Action: A Multi-pronged Attack

The antimalarial activity of aminoquinolines is multifaceted, with distinct mechanisms for the 4-aminoquinoline and 8-aminoquinoline subclasses.

The 4-Aminoquinolines: Disrupting Heme Detoxification

The primary target of 4-aminoquinolines is the food vacuole of the intraerythrocytic parasite.[8] During its growth within the red blood cell, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[7][9] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin.[9]